(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It is also referred to as (2-Methyl-2-propen-1-yl)(diphenyl)phosphine oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methylprop-2-en-1-yl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the 2-methylprop-2-en-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction yields phosphines .
Scientific Research Applications
(2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets through its phosphine oxide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2-propen-1-yl)(diphenyl)phosphine oxide: Similar in structure but may have different reactivity and applications.
Oxo(diphenyl){[(prop-2-en-1-yl)oxy]methyl}-lambda~5~-phosphane: Another related compound with distinct properties and uses
Uniqueness
Its ability to form stable coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis .
Properties
CAS No. |
4455-75-8 |
---|---|
Molecular Formula |
C16H17OP |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
[2-methylprop-2-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H17OP/c1-14(2)13-18(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,1,13H2,2H3 |
InChI Key |
RCWWYPZJAUZECZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.